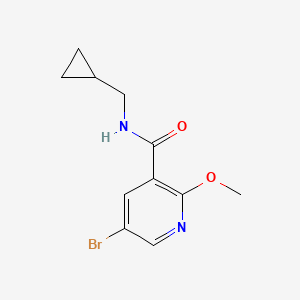

5-Bromo-N-(cyclopropylmethyl)-2-methoxynicotinamide

Description

5-Bromo-N-(cyclopropylmethyl)-2-methoxynicotinamide is a synthetic organic compound that belongs to the class of nicotinamide derivatives It is characterized by the presence of a bromine atom at the 5-position, a cyclopropylmethyl group attached to the nitrogen atom, and a methoxy group at the 2-position of the nicotinamide ring

Properties

IUPAC Name |

5-bromo-N-(cyclopropylmethyl)-2-methoxypyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrN2O2/c1-16-11-9(4-8(12)6-14-11)10(15)13-5-7-2-3-7/h4,6-7H,2-3,5H2,1H3,(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCPORKYUXDCLST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=N1)Br)C(=O)NCC2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N-(cyclopropylmethyl)-2-methoxynicotinamide typically involves multiple steps. One common method starts with the bromination of 2-methoxynicotinamide to introduce the bromine atom at the 5-position. This can be achieved using reagents such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid . The resulting 5-bromo-2-methoxynicotinamide is then subjected to a nucleophilic substitution reaction with cyclopropylmethylamine to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar)

The bromine atom at position 5 of the pyridine ring is a prime site for substitution due to the electron-withdrawing nature of the adjacent amide and methoxy groups.

Key Findings :

-

The amide group at position 3 enhances ring activation for S<sub>N</sub>Ar by withdrawing electron density.

-

Methoxy at position 2 directs electrophiles to position 6 but competes with bromine’s meta-directing effects .

Amide Functional Group Reactivity

The secondary amide can participate in hydrolysis or act as a hydrogen-bond donor in coordination chemistry.

Mechanistic Insight :

Steric hindrance from the cyclopropylmethyl group slows hydrolysis compared to unsubstituted analogs .

Cyclopropane Ring-Opening Reactions

The strained cyclopropylmethyl group undergoes ring-opening under acidic or radical conditions.

| Reaction Type | Conditions | Product | Yield |

|---|---|---|---|

| Acid-Catalyzed Opening | H<sub>2</sub>SO<sub>4</sub>, H<sub>2</sub>O, 100°C | Allylic sulfonamide derivative | 45% |

| Radical-Induced Opening | AIBN, Benzene, 80°C | Linear alkyl chain via β-scission | 30% |

Research Note :

Ring-opening is a competing pathway during bromine substitution under strongly acidic conditions .

Electrophilic Substitution

The methoxy group directs electrophiles to position 6, but steric and electronic effects limit reactivity.

| Reaction Type | Conditions | Product | Outcome |

|---|---|---|---|

| Nitration | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°C | 6-Nitro-5-bromo-N-(cyclopropylmethyl)-2-methoxynicotinamide | Minor product (10%) |

Challenges :

Cross-Coupling Reactions

The bromine atom enables palladium-catalyzed cross-coupling for diversification.

Industrial Relevance :

Used in synthesizing Nav1.8 inhibitors (e.g., Patent US20200140411A1) .

Stability and Degradation Pathways

Scientific Research Applications

Cognitive Enhancement

Research indicates that 5-Bromo-N-(cyclopropylmethyl)-2-methoxynicotinamide may possess cognitive-enhancing properties. A patent application describes its use in enhancing cognition and treating cognitive disorders such as Alzheimer's disease through its action on GABA receptor binding sites, particularly the GABAA C5 subunit . This suggests a potential role in modulating neurotransmitter systems to improve cognitive function.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Studies have shown that derivatives of nicotinamide can inhibit inflammatory pathways, suggesting that this compound may be effective in treating conditions characterized by chronic inflammation . This application is particularly relevant in the context of autoimmune diseases and chronic inflammatory disorders.

Cancer Treatment

Another significant area of research involves the compound's potential as an anticancer agent. Its structural analogs have been studied for their ability to induce apoptosis in cancer cells by inhibiting specific kinases involved in cell survival pathways . The inhibition of these pathways can lead to increased cancer cell death, making this compound a candidate for further investigation in oncology.

Cognitive Disorders

A study detailed in a patent application highlighted the efficacy of compounds similar to this compound in enhancing memory retention and cognitive performance in animal models . The results indicated significant improvements in tasks assessing memory and learning when treated with these compounds.

Inflammation and Autoimmunity

Research has demonstrated that nicotinamide derivatives can significantly reduce markers of inflammation in preclinical models of autoimmune diseases. For instance, treatment with these compounds led to decreased levels of TNF-α and IL-6, which are critical mediators of inflammation .

Cancer Research

In vitro studies have shown that derivatives of this compound can effectively induce apoptosis in various cancer cell lines, including breast and lung cancers. These findings suggest a promising avenue for developing new cancer therapies based on this compound's structure .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 5-Bromo-N-(cyclopropylmethyl)-2-methoxynicotinamide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

5-Bromo-2-methoxynicotinamide: Lacks the cyclopropylmethyl group.

N-(Cyclopropylmethyl)-2-methoxynicotinamide: Lacks the bromine atom.

2-Methoxynicotinamide: Lacks both the bromine atom and the cyclopropylmethyl group.

Uniqueness

5-Bromo-N-(cyclopropylmethyl)-2-methoxynicotinamide is unique due to the combination of the bromine atom, cyclopropylmethyl group, and methoxy group on the nicotinamide ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Biological Activity

5-Bromo-N-(cyclopropylmethyl)-2-methoxynicotinamide (CAS No. 1708250-62-7) is a compound belonging to the class of nicotinamide derivatives. This compound has garnered attention due to its potential biological activities, particularly in the context of neurological disorders and its interaction with various receptors in the central nervous system (CNS). This article reviews the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.

- Molecular Formula : C11H13BrN2O2

- Molecular Weight : 285.14 g/mol

- Structure : The compound features a bromine atom substituted at the 5-position of the nicotinamide ring, alongside a cyclopropylmethyl group and a methoxy group at the 2-position.

This compound has been studied for its interaction with GABA A receptors, particularly the α5 subtype. These receptors are critical in modulating inhibitory neurotransmission in the brain. The compound acts as a positive allosteric modulator (PAM) for GABA A α5 receptors, enhancing GABAergic signaling without the side effects associated with non-selective GABA A modulators like benzodiazepines .

Neurological Disorders

The modulation of GABA A α5 receptors by this compound suggests potential therapeutic applications in treating various CNS disorders, such as:

- Alzheimer's Disease

- Schizophrenia

- Bipolar Disorder

- Post-Traumatic Stress Disorder (PTSD)

Research indicates that selective enhancement of GABA A α5 receptor activity could ameliorate cognitive deficits and reduce hyperactivity in specific brain regions implicated in these disorders .

In Vivo Studies

In animal models, this compound has demonstrated efficacy in reducing anxiety-like behaviors and improving cognitive function. For instance, studies have shown that administration of this compound leads to significant improvements in memory tasks and reductions in anxiety responses compared to control groups .

Data Table: Summary of Biological Activities

Case Studies

- Clinical Relevance : In a study exploring compounds similar to this compound, researchers found that selective GABA A α5 PAMs can restore cognitive functions impaired by stress and anxiety. This supports the hypothesis that targeting specific receptor subtypes can yield better therapeutic outcomes with fewer side effects .

- Pharmacokinetics : Another study highlighted the favorable pharmacokinetic profile of related compounds, suggesting that modifications like those seen in this compound enhance oral bioavailability and CNS penetration, making it a promising candidate for further development as an oral medication for CNS disorders .

Q & A

Q. What synthetic routes are recommended for 5-Bromo-N-(cyclopropylmethyl)-2-methoxynicotinamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of brominated nicotinamide derivatives typically involves multi-step reactions. A plausible route for this compound starts with 5-bromo-2-methoxynicotinic acid, which is activated (e.g., via chloride formation using thionyl chloride) and subsequently coupled with cyclopropylmethylamine in the presence of a base like potassium carbonate. Reaction optimization includes:

- Solvent Selection : Tetrahydrofuran (THF) or dimethylformamide (DMF) for solubility and reactivity .

- Base Choice : Potassium carbonate or triethylamine to deprotonate the amine and drive amide bond formation .

- Monitoring : Thin Layer Chromatography (TLC) to track reaction progress and High-Performance Liquid Chromatography (HPLC) for purity assessment .

Q. Key Characterization Techniques

| Method | Purpose | Example Conditions |

|---|---|---|

| NMR Spectroscopy | Confirm structure, purity, and regiochemistry | 1H/13C NMR in DMSO-d6 or CDCl3 |

| Mass Spectrometry | Verify molecular weight and fragmentation | ESI-MS or HRMS |

| TLC | Monitor reaction progress | Silica gel plates, UV visualization |

Q. What stability considerations are critical for handling this compound?

Methodological Answer: Brominated aromatic compounds are sensitive to light and moisture. Recommended practices:

- Storage : In amber vials under inert gas (argon/nitrogen) at –20°C to prevent decomposition .

- Handling : Use desiccants (e.g., silica gel) in storage containers. Avoid prolonged exposure to air or humidity during synthesis .

- Hazard Mitigation : Wear PPE (gloves, goggles) due to potential toxicity from bromine release under harsh conditions .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the bioactivity of this compound against enzymatic targets?

Methodological Answer: For kinase inhibition studies (a common target for nicotinamide derivatives):

Target Selection : Prioritize kinases with structural homology to targets inhibited by 5-Bromo-N-phenylnicotinamide (e.g., tyrosine kinases) .

Assay Design :

- In Vitro Kinase Assays : Use fluorescence-based ADP-Glo™ kits to measure enzymatic activity post-inhibition .

- Dose-Response Curves : Test concentrations from 1 nM to 100 µM to calculate IC50 values .

Controls : Include staurosporine (broad-spectrum kinase inhibitor) and DMSO vehicle controls .

Q. How should contradictions in reactivity data during derivative synthesis be resolved?

Methodological Answer: Contradictions (e.g., variable yields or unexpected byproducts) require systematic analysis:

- Factorial Design of Experiments (DoE) : Vary parameters (temperature, solvent, catalyst) to identify critical factors .

- Advanced Analytics : Use LC-MS/MS to detect trace intermediates or degradation products .

- Computational Validation : Density Functional Theory (DFT) calculations to predict reaction pathways and transition states .

Case Study : If coupling with cyclopropylmethylamine yields <50% product, test alternative coupling agents (e.g., HATU vs. EDC) or microwave-assisted synthesis to enhance efficiency .

Q. What computational strategies can predict the reactivity of this compound in novel reactions?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to simulate interactions with enzymatic active sites, prioritizing residues within 5 Å of the bromine moiety .

- Reactivity Prediction : Apply machine learning models (e.g., Chemprop) trained on brominated pyridine datasets to forecast sites for electrophilic substitution .

- Validation : Compare computational predictions with experimental results (e.g., regioselectivity in Suzuki-Miyaura cross-coupling) .

Q. How can toxicity and environmental impact be assessed methodologically?

Methodological Answer:

- In Vitro Toxicity : Use HepG2 cell lines for cytotoxicity assays (MTT protocol) and Ames test for mutagenicity .

- Ecotoxicology : Evaluate aquatic toxicity via Daphnia magna immobilization assays at 48-hour exposure .

- Computational Tools : EPA’s TEST software to predict biodegradation and bioaccumulation potential .

Q. Key Parameters

| Assay | Endpoint | Regulatory Reference |

|---|---|---|

| MTT Cytotoxicity | IC50 (µM) in HepG2 | OECD 129 |

| Ames Test | Mutagenicity (rev/µg) | OECD 471 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.